5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It is classified as an oxazole derivative, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is of interest due to its structural features that may confer biological activity, particularly in the context of drug development.
The compound can be identified by its IUPAC name, 5-methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide, and has a molecular formula of C10H16N3O2 with a molecular weight of approximately 245.7 g/mol. It is categorized under carboxamides, which are compounds containing the functional group -C(=O)N-, where the nitrogen atom is bonded to an alkyl or aryl group.
The synthesis of 5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide typically involves several steps:
The molecular structure of 5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide features:
The compound's canonical SMILES representation is CC1=C(C=NO1)C(=O)NC2CCNCC2
, indicating its complex structure with specific connectivity between atoms.
5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions typical for carboxamides and heterocycles:
The physical properties of 5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide include:
Chemical properties include:
5-Methyl-N-(piperidin-4-yl)-1,2-oxazole-4-carboxamide has potential applications in various fields:
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: